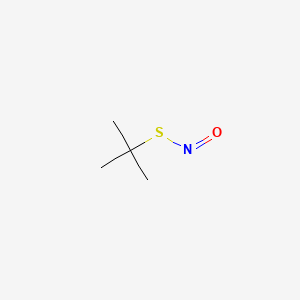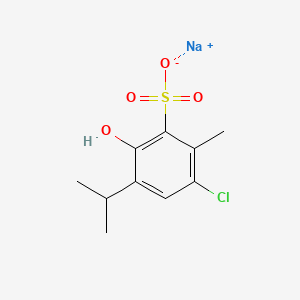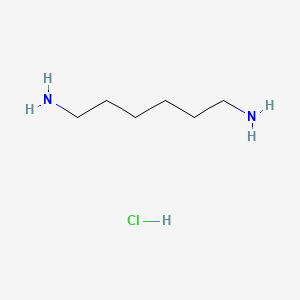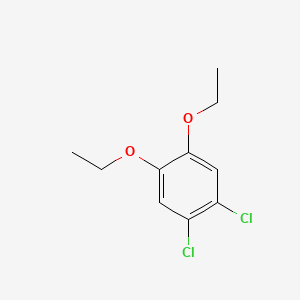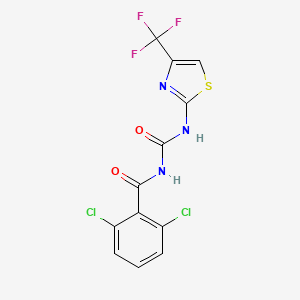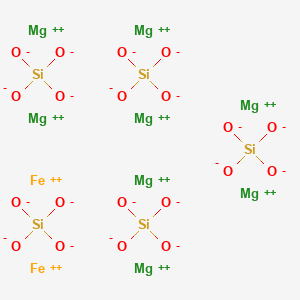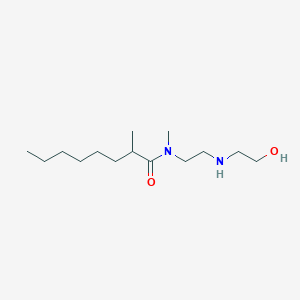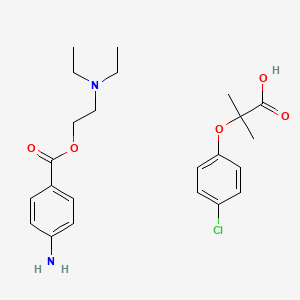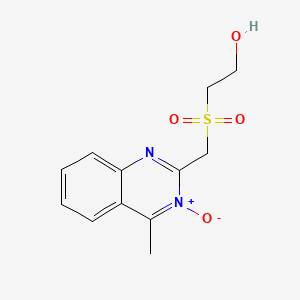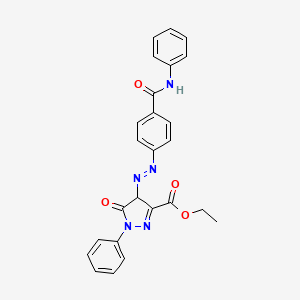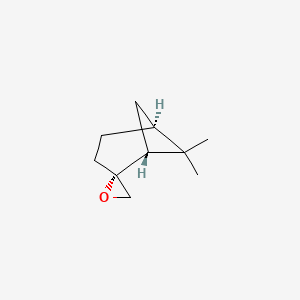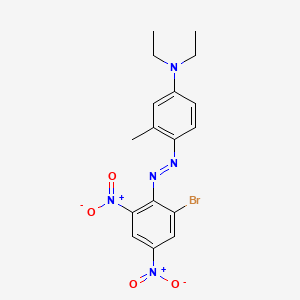
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is an organic compound known for its vibrant color and complex structure. It is part of the azo dye family, which is characterized by the presence of an azo group (-N=N-) linking two aromatic rings. This compound is used in various industrial applications, particularly in the textile industry for dyeing fabrics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce nitro groups at the 4 and 6 positions.
Diazotization: The nitrated product is then subjected to diazotization, forming a diazonium salt.
Coupling Reaction: The diazonium salt is coupled with N,N-diethyl-m-toluidine under controlled conditions to form the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Various oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 2-bromo-4,6-dinitroaniline.
Substitution: Compounds with different substituents replacing the bromine atom.
Wissenschaftliche Forschungsanwendungen
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine has several applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological assays to study enzyme activities and protein interactions.
Medicine: Investigated for potential use in drug development and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Binding: It can interact with proteins, affecting their structure and function.
Cellular Uptake: The compound can be taken up by cells, where it may exert cytotoxic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-4,6-dinitroaniline
- 4-Chloro-2,6-dinitroaniline
- 2-Chloro-4,6-dinitroaniline
Uniqueness
4-((2-Bromo-4,6-dinitrophenyl)azo)-N,N-diethyl-m-toluidine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and stability make it particularly valuable in industrial applications, especially in the textile industry.
Eigenschaften
CAS-Nummer |
82737-31-3 |
|---|---|
Molekularformel |
C17H18BrN5O4 |
Molekulargewicht |
436.3 g/mol |
IUPAC-Name |
4-[(2-bromo-4,6-dinitrophenyl)diazenyl]-N,N-diethyl-3-methylaniline |
InChI |
InChI=1S/C17H18BrN5O4/c1-4-21(5-2)12-6-7-15(11(3)8-12)19-20-17-14(18)9-13(22(24)25)10-16(17)23(26)27/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
PTJPMIIZEXPUBE-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


